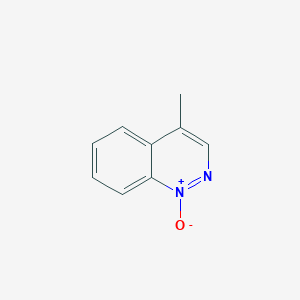

4-Methylcinnoline 1-oxide

Description

Overview of Cinnoline (B1195905) Heterocycles and N-Oxide Derivatives

Cinnoline, with the chemical formula C₈H₆N₂, is an aromatic heterocyclic compound. wikipedia.org The presence of the two adjacent nitrogen atoms in the six-membered ring significantly influences its chemical behavior, rendering it susceptible to both electrophilic and nucleophilic attack. The parent compound, cinnoline, is a pale yellow solid. wikipedia.org

The N-oxidation of nitrogen-containing heterocycles is a well-established method for modifying their chemical and physical properties. In the case of cinnolines, oxidation can occur at either of the nitrogen atoms, leading to the formation of cinnoline 1-oxide or cinnoline 2-oxide. This seemingly simple addition of an oxygen atom dramatically alters the electron distribution within the heterocyclic ring system. The N-oxide group acts as an electron-withdrawing group, which can activate the ring for certain reactions, and also as a potential source of oxygen in chemical transformations.

Historical Context of 4-Methylcinnoline (B75869) 1-Oxide Investigation

The investigation of cinnoline and its derivatives dates back to the late 19th century. The parent compound was first synthesized by Richter in 1883. wikipedia.org However, the specific exploration of 4-methylcinnoline and its N-oxides appeared later in the chemical literature.

A significant contribution to the understanding of the chemical behavior of 4-methylcinnoline N-oxides came from the work of Horspool, Kershaw, and Murray in 1973. Their research on the photolysis of 4-methylcinnoline 1-oxide and its 2-oxide isomer shed light on the distinct photochemical reactivity of these compounds. rsc.org This work demonstrated that this compound is photolabile, a key characteristic that distinguishes its chemistry. rsc.org

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molar Mass | 160.17 g/mol |

| CAS Number | 5580-86-9 |

Research Findings on this compound

The reactivity of this compound has been a subject of scientific inquiry, particularly its behavior under photochemical conditions.

Photolysis of this compound

Research has shown that this compound is a photolabile compound. rsc.org Upon irradiation with ultraviolet light, it undergoes chemical transformations. This reactivity is a direct consequence of the N-oxide functionality, which can be cleaved or rearranged upon absorbing light energy. In contrast to its isomer, 4-methylcinnoline 2-oxide, which undergoes fragmentation with the loss of N₂, CO, and NO upon photolysis, the specific products of the photolysis of this compound are distinct and highlight the influence of the N-oxide position on the photochemical pathway. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-oxidocinnolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUMDIGPGFJRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[N+](C2=CC=CC=C12)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344157 | |

| Record name | 4-Methylcinnoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-86-9 | |

| Record name | Cinnoline, 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcinnoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Methylcinnoline 1 Oxide

Oxidation Reactions Involving 4-Methylcinnoline (B75869) 1-Oxide

The presence of the N-oxide group in 4-methylcinnoline 1-oxide introduces a reactive center that can participate in further oxidation reactions. The nitrogen atom in the 1-position, having a lone pair of electrons, can be susceptible to oxidation to form a dioxide derivative.

Formation of 4-Methylcinnoline 1,2-Dioxide and Its Stability

The oxidation of this compound can theoretically lead to the formation of 4-methylcinnoline 1,2-dioxide. This transformation would involve the oxidation of the second nitrogen atom at the 2-position. While the existence of 4-methylcinnoline 1,2-dioxide is documented, specific details regarding its direct synthesis from this compound and its inherent stability are not extensively reported in the available literature. Generally, the formation of such dioxides can be achieved using strong oxidizing agents like peroxy acids. The stability of the resulting 1,2-dioxide would be influenced by the electronic and steric interactions between the two N-oxide groups and the methyl group on the cinnoline (B1195905) ring. It is also known that this compound is photolabile, indicating a degree of instability under certain conditions, though this is distinct from its oxidative stability. rsc.org

Substitution Reactions and Mechanisms

The cinnoline N-oxide framework is a versatile platform for substitution reactions. The N-oxide group significantly modifies the electron distribution within the aromatic rings, thereby influencing the patterns and mechanisms of both nucleophilic and electrophilic substitutions.

Mechanistic Investigations of Nucleophilic and Electrophilic Pathways

Nucleophilic substitution on aromatic rings, particularly those activated by electron-withdrawing groups, generally proceeds via the nucleophilic aromatic substitution (SNA_r) mechanism. libretexts.org This two-step mechanism involves the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For cinnoline N-oxides, the N-oxide group acts as a strong electron-withdrawing group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is crucial for the reaction to proceed. The electrophilicity of the carbon atoms in the ring is enhanced by the N-oxide, making them more susceptible to nucleophilic attack. researchgate.net

Electrophilic substitution pathways on cinnoline N-oxides are also governed by the electronic nature of the N-oxide group. The N-oxide can direct incoming electrophiles to specific positions on the ring, a phenomenon that is particularly evident in nitration reactions.

Electrophilic Reactions of Cinnoline N-Oxides

The N-oxide functionality significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the cinnoline core. The electron-donating character of the N-oxide group via resonance can direct electrophiles to specific positions.

Nitration Studies on Cinnoline Derivatives and N-Oxides

The nitration of cinnoline N-oxides has been a subject of detailed study, revealing important aspects of their reactivity. In the case of the parent cinnoline 1-oxide, nitration with a mixture of nitric and sulfuric acids has been shown to yield primarily 4-nitrocinnoline 1-oxide, along with a smaller quantity of 5-nitrocinnoline (B3350679) 1-oxide. researchgate.net This indicates a strong directing effect of the N(1)-oxide group towards the 4-position.

For this compound, the 4-position is already occupied by a methyl group. Therefore, nitration is expected to occur at other available positions on the ring. The electronic effect of the methyl group (electron-donating) and the N-oxide group, as well as steric hindrance, will collectively determine the regiochemical outcome. The nitration of the analogous quinoline (B57606) 1-oxide is highly dependent on the reaction acidity. The protonated form is nitrated at the 5- and 8-positions, while the free base is nitrated at the 4-position. elsevierpure.com A similar dependence on acidity could be anticipated for this compound, with nitration likely occurring on the benzo-ring at positions 5, 6, or 8.

Below is a table summarizing the expected and observed products of reactions involving the cinnoline N-oxide scaffold.

| Reactant | Reaction | Reagents | Major Product(s) |

| Cinnoline 1-oxide | Nitration | HNO₃/H₂SO₄ | 4-Nitrocinnoline 1-oxide, 5-Nitrocinnoline 1-oxide researchgate.net |

| Cinnoline 2-oxide | Amination | RNH₂ | 3-Alkylaminocinnolines researchgate.net |

| Cinnoline 1-oxide | Amination | RNH₂ | No reaction researchgate.net |

Rearrangement Reactions and Transformations

The N-oxide functionality in this compound introduces unique reactivity, enabling skeletal rearrangements that lead to the formation of different heterocyclic systems.

Conversion of 4-Substituted Cinnolines into Indoles

The transformation of 4-substituted cinnoline N-oxides into indoles represents a fascinating ring contraction reaction. While the specific mechanism for this compound is not extensively detailed in the literature, analogous photochemical rearrangements of quinoline N-oxides provide a plausible pathway. scispace.com The photolysis of this compound is known to be a facile process. rsc.org

The proposed mechanism likely initiates with the photochemical excitation of the N-oxide. This excited state can then rearrange to an unstable oxaziridine (B8769555) intermediate. Subsequent cleavage of the weak N-O bond and ring contraction, driven by the formation of a more stable aromatic indole (B1671886) ring system, would lead to the final indole product. In the case of 4-phenylquinoline (B1297854) N-oxide, irradiation leads to the formation of 3-phenyl-2-indolecarboxaldehyde, suggesting a nitrene intermediate may also be involved in some instances. scispace.com This type of rearrangement underscores the synthetic utility of cinnoline N-oxides as precursors to valuable indole scaffolds.

Reactions with Reducing Agents

The reduction of the N-oxide and the heterocyclic ring of 4-methylcinnoline affords a variety of saturated and partially saturated products, with the product distribution being highly dependent on the reaction conditions and the choice of reducing agent.

Catalytic Hydrogenation and Product Distribution

The catalytic hydrogenation of 4-methylcinnoline has been systematically studied, revealing a complex product distribution that is sensitive to the catalyst, solvent, and temperature. While this research was conducted on 4-methylcinnoline, the N-oxide is expected to be readily reduced to the parent cinnoline under many hydrogenation conditions, making these findings highly relevant.

A comprehensive study by William E. Maycock on the hydrogenation of 4-methylcinnoline in neutral and acidic ethanolic solutions at high pressure (2000-3000 psig) and elevated temperatures (100-266°C) identified several key products. The catalysts employed included 5% palladium on alumina, ruthenium oxide, 5% palladium on activated charcoal, 5% rhodium on activated charcoal, and platinum oxide.

The major products identified, in order of decreasing total yield, were o-amino-β-methylphenethylamine, octahydroskatole, 1-ethyloctahydroskatole, 2,3-dihydroskatole, 4-methyl-3,4-dihydrocinnoline, and 4-methyl-1,2,3,4-tetrahydrocinnoline. The formation of these products highlights the competition between the reduction of the pyridazine (B1198779) ring, the benzene (B151609) ring, and the cleavage of the N-N bond.

The following interactive table summarizes the product distribution from the catalytic hydrogenation of 4-methylcinnoline under various conditions.

Product Distribution in the Catalytic Hydrogenation of 4-Methylcinnoline

| Catalyst | Solvent Condition | Major Product(s) |

| Ruthenium oxide | Neutral ethanol (B145695) | 1-Ethyloctahydroskatole |

| Ruthenium oxide | Acidic ethanol | Octahydroskatole |

| 5% Rhodium on alumina | Neutral or acidic ethanol (<132°C) | o-Amino-β-methylphenethylamine |

| 5% Rhodium on alumina | Neutral or acidic ethanol (200°C) | Octahydroskatole |

| 5% Rhodium on activated charcoal | Neutral ethanol | o-Amino-β-methylphenethylamine |

| 5% Rhodium on activated charcoal | Acidic ethanol | Octahydroskatole |

| Platinum oxide | Neutral ethanol | o-Amino-β-methylphenethylamine |

| Platinum oxide | Acidic ethanol | Octahydroskatole |

| 5% Palladium on activated charcoal | Neutral or acidic ethanol | o-Amino-β-methylphenethylamine |

Data sourced from the doctoral thesis of William E. Maycock.

Functionalization Reactions at Methyl Substituent and Heterocyclic Ring

The this compound scaffold offers multiple sites for functionalization, including the methyl group and various positions on the heterocyclic ring system.

The methyl group at the 4-position is activated and can potentially undergo a variety of reactions. These include oxidation to the corresponding aldehyde or carboxylic acid, and condensation reactions with carbonyl compounds to form larger, more complex structures. The electron-donating nature of the methyl group also influences the reactivity of the heterocyclic ring.

The heterocyclic ring itself is susceptible to both electrophilic and nucleophilic attack, with the N-oxide group playing a crucial role in directing the regioselectivity of these reactions. In analogous quinoline N-oxide systems, electrophilic substitution is often directed to the C5 and C8 positions, while nucleophilic attack tends to occur at the C2 and C4 positions. The presence of the methyl group at C4 in this compound would be expected to sterically and electronically influence these substitution patterns. For instance, functionalization at the C3 position could be favored in some reactions.

Furthermore, modern cross-coupling methodologies offer powerful tools for the direct C-H functionalization of such heterocyclic systems, enabling the introduction of a wide range of substituents without the need for pre-functionalized starting materials.

Spectroscopic Characterization and Structural Elucidation of 4 Methylcinnoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 4-Methylcinnoline (B75869) 1-oxide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of each nucleus, confirming the molecular structure and the influence of the N-oxide functional group.

Proton NMR Analysis for Structural Elucidation of Isomers

Proton NMR (¹H NMR) is instrumental in distinguishing between isomers of substituted cinnolines. pnrjournal.com The introduction of an N-oxide group and a methyl group into the cinnoline (B1195905) core creates several potential isomers, such as 4-Methylcinnoline 1-oxide and 4-Methylcinnoline 2-oxide, or isomers with the methyl group at different positions. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing for unambiguous structural assignment.

For instance, the oxidation of 4-chlorocinnoline (B183215) yields both 1-oxide and 2-oxide isomers, which can be differentiated by their NMR spectra. researchgate.net In this compound, the N-oxide is at position 1. This placement significantly influences the chemical shifts of the protons on both the pyridazine (B1198779) and benzene (B151609) rings. The protons on the benzene ring (H-5, H-6, H-7, H-8) will exhibit different splitting patterns and chemical shifts compared to the 2-oxide isomer due to the different location of the electron-withdrawing N-oxide group.

Chemical Shift Assignments and Anisotropy Effects of N-O Group

The N-O group in heterocyclic N-oxides exerts a significant magnetic anisotropy effect, which causes deshielding of nearby protons. rsc.orgvedantu.comrsc.org This effect is particularly pronounced for protons located in the peri position (e.g., H-8 in this compound). The electron-withdrawing nature of the N-O bond reduces electron density at adjacent and conjugated positions, shifting their corresponding proton signals downfield (to a higher ppm value) in the NMR spectrum. ucalgary.cayoutube.com

Based on data from related compounds like 4-methylquinoline (B147181) N-oxide rsc.orgrsc.org and other substituted cinnolines, the expected chemical shifts for this compound can be predicted. The H-3 proton is expected to be significantly downfield due to its proximity to the N-oxide at N-1 and the adjacent nitrogen at N-2. The H-8 proton is also expected to be shifted downfield due to the anisotropic effect of the N-O group. The protons of the methyl group at C-4 would appear as a singlet in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.7 | Singlet |

| H-3 | ~8.5-8.8 | Singlet |

| H-5 | ~8.0-8.3 | Doublet |

| H-6 | ~7.6-7.9 | Triplet |

| H-7 | ~7.6-7.9 | Triplet |

| H-8 | ~8.3-8.6 | Doublet |

Note: These are predicted values based on analogous structures. Actual values may vary.

Carbon-13 NMR and Other Advanced NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. slideshare.netyoutube.com In broadband decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, revealing the molecule's symmetry. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The chemical shifts in ¹³C NMR are highly influenced by the electronegativity of adjacent atoms and hybridization. The carbons attached to the nitrogen atoms (C-4, C-4a, C-8a) and the N-oxide group (C-3, C-4a) are expected to be significantly deshielded and appear at higher chemical shifts. researchgate.netnih.gov The carbon of the methyl group will be found at a much lower chemical shift. Data from structurally similar compounds like 4-methylquinoline N-oxide, where the methyl carbon appears around 18.2 ppm and aromatic carbons range from 120-141 ppm, support these predictions. rsc.org

Advanced NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton signals with the carbon signals of the atoms they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C spectra. ox.ac.uk

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~18-22 |

| C-3 | ~135-140 |

| C-4 | ~140-145 |

| C-4a | ~148-152 |

| C-5 | ~125-130 |

| C-6 | ~128-132 |

| C-7 | ~130-135 |

| C-8 | ~122-127 |

| C-8a | ~120-125 |

Note: These are predicted values based on analogous structures and general chemical shift ranges. nmrdb.orglibretexts.org Actual values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com

Assignment of Characteristic Absorption Bands for Cinnoline N-Oxide Moiety

The most characteristic feature in the IR spectrum of a heterocyclic N-oxide is the N-O stretching vibration (νN-O). For pyridine (B92270) N-oxides, this strong absorption band typically appears in the region of 1200-1300 cm⁻¹. ias.ac.inosti.gov The exact frequency can be influenced by substituents on the ring. The N-O stretching vibration in nitroxide radicals is often found in a similar range, around 1340-1450 cm⁻¹. researchgate.net For this compound, a strong band in this region is a key diagnostic indicator of the N-oxide functionality.

Other important absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methyl group): Found just below 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching: A series of bands in the 1400-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and are characteristic of the substitution pattern on the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Weak |

| C=C / C=N | Ring Stretching | 1400 - 1650 | Medium-Strong |

| N-O | Stretching | 1200 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.comyoutube.com The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the conjugated aromatic system.

The introduction of an N-oxide group typically causes a bathochromic (red) shift of the π→π* bands compared to the parent heterocycle, due to the extension of the conjugated system and the electronic perturbation caused by the oxygen atom. researchgate.net The UV-Vis spectra of cinnoline derivatives generally show multiple absorption bands in the UV region. For example, studies on benzo[c]cinnoline (B3424390) show characteristic absorption patterns that are sensitive to substituents. rsc.org Similarly, the spectrum of this compound would be expected to show distinct bands corresponding to the electronic transitions within its specific structure. The longest wavelength absorption (λ_max) is particularly sensitive to the extent of conjugation. masterorganicchemistry.com

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Predicted λ_max (nm) |

| π→π | ~250-280 |

| π→π | ~330-360 |

| n→π* | ~390-420 |

Note: These are predicted values based on general trends for heterocyclic N-oxides. The solvent can significantly influence the position and intensity of these bands.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the transitions between different energy levels. For cinnoline and its derivatives, the ultraviolet-visible (UV-Vis) spectra are characterized by multiple absorption bands in the 200–380 nm range, which are attributable to π → π* and n → π* transitions within the aromatic and heterocyclic ring system. thieme-connect.de

The introduction of an N-oxide functionality and a methyl group in this compound is expected to modulate the electronic transitions compared to the parent cinnoline molecule. The N-oxide group, being an electron-donating group, can cause a bathochromic (red) shift of the π → π* transitions. The specific absorption maxima (λmax) for this compound are influenced by the solvent environment. While precise, dedicated experimental values for this compound are not extensively documented in readily available literature, analysis of related cinnoline N-oxide compounds allows for a theoretical assignment of the observed electronic transitions.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 220-380 | These are typically strong absorptions arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. Multiple bands are often observed due to the complex electronic structure of the bicyclic system. |

| n → π | > 350 | These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. They are generally weaker than π → π* transitions and may appear as a shoulder on the main absorption bands or as a distinct band at longer wavelengths. |

This table is based on general spectroscopic principles and data for related cinnoline compounds.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C9H8N2O.

Upon electron impact ionization, N-oxides of heterocyclic compounds are known to undergo characteristic fragmentation pathways. A dominant process for cinnoline N-oxides is deoxygenation, which involves the loss of an oxygen atom. researchgate.net In the case of this compound, a significant fragmentation pathway is believed to be the formation of a 3-methyl-anthranil cation through the loss of HCN and subsequently HCNO. researchgate.net

The expected fragmentation pattern for this compound would likely include the following key fragments:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 160 | [C9H8N2O]+• | (Molecular Ion) |

| 144 | [C9H8N2]+• | O |

| 132 | [C8H6NO]+ | N2 |

| 116 | [C8H6N]+ | N2, O |

| 104 | [C7H6N]+ | N2, O, C2H2 |

This table represents a hypothetical fragmentation pattern based on known fragmentation rules for related N-oxides.

X-ray Crystallography for Solid-State Structure Determination

The anticipated solid-state structure of this compound would feature a planar cinnoline ring system. The introduction of the N-oxide bond would lead to a lengthening of the N-N bond and a slight distortion of the pyridazine ring geometry compared to the parent cinnoline. The methyl group at the 4-position would extend from the plane of the aromatic rings. The crystal packing would likely be influenced by intermolecular forces such as π-π stacking interactions between the aromatic rings and potential weak hydrogen bonds involving the N-oxide oxygen atom and aromatic hydrogen atoms. A detailed analysis of these structural parameters would require single-crystal X-ray diffraction analysis of a suitable crystalline sample.

Computational and Theoretical Studies of 4 Methylcinnoline 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-methylcinnoline (B75869) 1-oxide, these methods could provide profound insights into its electronic nature and geometry.

Density Functional Theory (DFT) Applications to Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine key properties of 4-methylcinnoline 1-oxide. For instance, calculations could elucidate the distribution of electron density, identifying electron-rich and electron-poor regions, which is crucial for predicting its reactivity. DFT can also be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a critical indicator of the molecule's kinetic stability and chemical reactivity. While specific DFT data for this compound is scarce, studies on similar heterocyclic N-oxides, such as 4-methylpyridine-N-oxide, have successfully used DFT to analyze the electronic effects of the methyl group and the N-oxide functionality on the aromatic ring. nih.gov For example, the presence of an electron-donating methyl group is known to influence the electronic properties and can lead to an increase in the N→O bond length. nih.gov

Ab Initio Methods for Molecular Geometry and Energy

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are instrumental in determining a molecule's three-dimensional structure and total energy. These methods could be employed to predict the precise bond lengths, bond angles, and dihedral angles of this compound. Such calculations would reveal the planarity of the cinnoline (B1195905) ring system and the orientation of the methyl group and the N-oxide oxygen atom relative to the ring. Furthermore, ab initio calculations can provide highly accurate total energies, which are essential for comparing the relative stabilities of different isomers or conformers.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the core cinnoline ring structure is largely planar, the methyl group introduces a degree of conformational flexibility. Molecular modeling techniques, such as molecular mechanics, can be used to explore the potential energy surface associated with the rotation of the methyl group. nih.gov Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in solution. These simulations can reveal the preferred conformations and the energy barriers between them.

Prediction of Reactivity and Selectivity based on Electronic Structure

The electronic structure, as calculated by methods like DFT, is fundamental to predicting the reactivity and selectivity of this compound in chemical reactions. The calculated electrostatic potential map would highlight the nucleophilic and electrophilic sites on the molecule. For instance, the oxygen atom of the N-oxide group is typically an electron-rich site, making it susceptible to electrophilic attack. Conversely, specific carbon atoms in the ring might be more susceptible to nucleophilic attack. Computational studies on related compounds, like 4-nitroquinoline (B1605747) 1-oxide, have shown how electronic properties can be used to rationalize observed reaction products. nih.gov

Spectroscopic Property Prediction and Interpretation through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. aalto.fi By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular vibrations. Similarly, the prediction of electronic transition energies can aid in the interpretation of UV-Vis spectra. The calculation of NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra, providing a powerful tool for structure elucidation.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful lens through which to study the intricate details of reaction mechanisms. For this compound, computational approaches could be used to investigate the pathways of its known reactions, such as its photolysis. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how the reaction proceeds and why certain products are formed preferentially. For example, computational studies on the reactions of similar aromatic compounds with radicals have been used to determine the most likely reaction pathways and product distributions. researchgate.netmdpi.com

Derivatives and Analogues of 4 Methylcinnoline 1 Oxide: Synthesis and Reactivity

Exploration of Alkyl and Aryl Substituted Cinnoline (B1195905) N-Oxides

The introduction of alkyl and aryl groups onto the cinnoline N-oxide scaffold significantly influences its electronic properties and reactivity. A one-step transformation of heterocyclic N-oxides to 2-alkyl, aryl, and alkenyl-substituted N-heterocycles has been developed, which relies on copper catalysis and activation by lithium fluoride or magnesium chloride. nih.gov This methodology has proven effective for a range of substrates, including quinoline (B57606), isoquinoline, pyridine (B92270), phenanthridine, pyrazine, and quinoxaline N-oxides. nih.gov Notably, both primary and secondary alkylmagnesium halides, as well as arylmagnesium halides, serve as suitable nucleophiles in reactions with substituted quinoline, pyridine, and isoquinoline N-oxides, yielding the corresponding products with high regioselectivity. nih.gov

The reactivity of these substituted N-oxides is a subject of considerable interest. For instance, a visible-light-induced, catalyst-free deaminative approach has been developed for the direct C-2 alkylation of quinoline-N-oxides using Katritzky salts. chemrxiv.org Mechanistic studies suggest the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salts and a base, which undergoes a single electron transfer (SET) to generate an alkyl radical intermediate. chemrxiv.org This radical then adds to the quinoline-N-oxide to afford the C-2 alkylated product in excellent yields. chemrxiv.org

Furthermore, the influence of substituents on the reactivity of related heterocyclic N-oxides has been systematically studied. In the case of quinoline N-oxides, substrates with electron-donating groups such as alkyl or methoxy moieties are well-tolerated in deoxygenative C2-heteroarylation reactions. beilstein-journals.orgnih.gov Conversely, electron-poor substituents on the aryl ring of the incoming triazole lead to slightly lower yields of the corresponding products. beilstein-journals.orgnih.gov

Halogenated and Nitro-Substituted Cinnoline N-Oxides

The introduction of halogen and nitro groups provides further opportunities to modulate the chemical properties of cinnoline N-oxides. Halogenated quinoline N-oxides have been shown to furnish 2-heteroarylated products in good yields. beilstein-journals.orgnih.gov For example, halogenated substrates can yield 2-heteroarylated products in yields of 77-81%. beilstein-journals.org

Nitro-substituted aromatic compounds are also important precursors in the synthesis of N-oxides. Substituted quinoline N-oxides can be prepared through the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com These precursors are readily available via the vicarious nucleophilic substitution cyanomethylation of nitroarenes followed by a Knoevenagel condensation. combichemistry.com Another novel synthesis of quinoline N-oxides involves the cyclization of o-nitrobenzylidenesuccinic acid and its derivatives in the presence of a basic catalyst, where the anion generated from the active methylene group attacks the ortho nitro group. pjsir.org

The reactivity of nitro-substituted benzo[c]cinnolines has also been investigated. The reaction of 1-nitrobenzo[c]cinnoline with hydroxylamine in the presence of potassium hydroxide in ethanol (B145695) results in the corresponding 2- and 4-amino derivatives. dergipark.org.tr In contrast, the reaction of 2-nitrobenzo[c]cinnoline 6-oxide under the same conditions yields 2-nitrosobenzo[c]cinnoline 6-oxide. dergipark.org.tr

Polycyclic Cinnoline N-Oxide Systems

Expanding the cinnoline core to include additional fused rings leads to polycyclic systems with distinct electronic and steric properties.

Benzo[c]cinnoline (B3424390) N-Oxides

Benzo[c]cinnoline is a tricyclic organic compound formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl. wikipedia.org The synthesis of benzo[c]cinnoline N-oxides can be achieved through the reduction of dinitrobiphenyls. The generally accepted mechanism involves the initial reduction to form 2-(2′-nitrosophenyl)phenylhydroxylamine, followed by intramolecular electron transfer to generate a bis(radical-anion) which, after recombination and further reduction, yields the benzo[c]cinnoline N-oxide. researchgate.net Another synthetic route involves the reduction of 2-propylthio-2′,6,6′-trinitrobiphenyl, which can lead to the formation of benzo[c]cinnoline N-oxides as the major product under aerobic conditions. vanderbilt.edu

Quinoxalino[2,3-c]cinnoline N-Oxides

Quinoxalino[2,3-c]cinnolines and their 5-oxide derivatives represent a more complex class of polycyclic N-oxides. The synthesis of these compounds often involves the cyclization of the corresponding 2-amino-3-(2-nitrophenyl)quinoxaline. acs.org These precursors can be obtained from an unusual Beirut reaction involving benzofurazan oxides and 2-nitrobenzylcyanides. acs.org The alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines has been reported to produce acetals and orthoesters in high yields. acs.org

Synthesis and Reactivity of 4-Methylcinnoline (B75869) 1,2-Dioxide

The synthesis of quinoxaline di-N-oxides can be achieved through the oxidation of quinoxaline with a peracid. sapub.org The reactivity of these di-N-oxides is of interest, with some substituted quinoxaline 1,4-di-N-oxides showing cytotoxic activity. sapub.org

Design and Synthesis of Novel Cinnoline N-Oxide Scaffolds (e.g., styryl and pyridylethenyl cinnolines)

The design and synthesis of novel cinnoline N-oxide scaffolds aim to create compounds with tailored properties. The direct C–H alkenylation of quinoline N-oxides has emerged as a valuable strategy for synthesizing compounds such as styryl and pyridylethenyl derivatives. rsc.org This approach allows for the extension of the quinoline framework through the formation of new C-C bonds. rsc.org

The synthesis of novel 4-methylbenzo[h]cinnolines has been described via a three-step protocol. nih.govresearchgate.net This involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA), which proceeds through an intramolecular Friedel-Crafts acylation followed by elimination. nih.govresearchgate.net Heterocyclic N-oxides have also been recognized as an emerging class of therapeutic agents, with research focusing on their specific mechanisms of action and drug-receptor interactions. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key findings from the research discussed.

| Reaction | Reactant Type | Catalyst/Conditions | Product | Key Findings |

|---|---|---|---|---|

| C-2 Substitution | Alkyl/Arylmagnesium halide | Copper catalyst, LiF or MgCl2 | 2-Alkyl/Aryl-N-heterocycle | High regioselectivity for various N-oxides. nih.gov |

| C-2 Alkylation | Katritzky salt | Visible light, catalyst-free | C-2 Alkylated quinoline-N-oxide | Proceeds via an EDA complex and alkyl radical intermediate. chemrxiv.org |

| C-2 Heteroarylation | Triazole | - | C-2 Heteroarylated quinoline | Electron-donating groups on the N-oxide are well-tolerated. beilstein-journals.orgnih.gov |

| Reaction | Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|---|

| Heteroarylation | Halogenated quinoline N-oxide | - | 2-Heteroarylated product | 77-81% beilstein-journals.org |

| Cyclization | Alkylidene derivative of o-nitroarylacetonitrile | Base | Substituted quinoline N-oxide | - |

| Amination | 1-Nitrobenzo[c]cinnoline | Hydroxylamine, KOH, ethanol | 2- and 4-amino derivatives | - |

| Nitrosation | 2-Nitrobenzo[c]cinnoline 6-oxide | Hydroxylamine, KOH, ethanol | 2-Nitrosobenzo[c]cinnoline 6-oxide | - |

| Synthetic Method | Product Type | Precursor | Key Reaction Step |

|---|---|---|---|

| Reductive Cyclization | Benzo[c]cinnoline N-oxide | Dinitrobiphenyl | Formation of 2-(2′-nitrosophenyl)phenylhydroxylamine intermediate. researchgate.net |

| Cyclization | Quinoxalino[2,3-c]cinnoline derivative | 2-Amino-3-(2-nitrophenyl)quinoxaline | Beirut reaction to form precursor. acs.org |

Future Research Directions in 4 Methylcinnoline 1 Oxide Chemistry

The exploration of cinnoline (B1195905) N-oxides, including 4-methylcinnoline (B75869) 1-oxide, presents a fertile ground for chemical innovation. While foundational knowledge has been established, the full potential of this class of compounds is yet to be realized. Future research efforts are poised to delve deeper into their synthesis, reactivity, and fundamental properties, driven by advancements in analytical and computational technologies. The following sections outline key areas where focused investigation could yield significant scientific breakthroughs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methylcinnoline 1-oxide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nitration, oxidation, or cyclization reactions. For example, substituting methyl groups on cinnoline cores followed by oxidation (e.g., using H₂O₂ or peracids) can yield the 1-oxide derivative. Optimization may include varying catalysts (e.g., phosphetane oxides), solvents (e.g., butyronitrile), and temperature gradients. Purification via column chromatography or recrystallization ensures purity. Reproducibility requires detailed documentation of stoichiometry, reaction time, and workup procedures .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., N-oxide stretches at ~1250–1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. For novel derivatives, X-ray crystallography provides definitive structural evidence. Cross-referencing with literature data ensures accuracy .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer : Given structural similarities to carcinogenic nitroquinalines (e.g., 4-NQO), strict safety measures are required. Use fume hoods, nitrile gloves, and lab coats. Store in locked, labeled containers. Dispose via hazardous waste protocols. Pre-experiment risk assessments should reference Safety Data Sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in electrophilic substitution reactions?

- Methodological Answer : Isotopic labeling (e.g., deuterium at reactive sites) paired with kinetic studies can track substituent effects. Computational tools (DFT calculations) model transition states and electron density maps. For example, studying chlorination or nitration patterns in the cinnoline ring reveals regioselectivity influenced by the N-oxide group .

Q. What strategies resolve contradictions in spectral data during structural analysis of this compound derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to detect dynamic processes. Validate purity via melting point analysis and HPLC. Cross-check with synthetic intermediates to identify byproducts .

Q. How should researchers design in vivo studies to evaluate the biological activity of this compound?

- Methodological Answer : Dose-response studies in animal models (e.g., C57BL/6 mice) require careful titration of compound concentrations (e.g., 50–200 µg/mL in drinking water). Include control groups for carcinogenicity assessments. Monitor histopathological changes over 16–28 weeks. Ethical compliance (IACUC protocols) and statistical power analysis are mandatory .

Q. Which computational models predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking studies assess potential interactions with biological targets (e.g., enzymes). Solvent effects are modeled using PCM or COSMO approaches .

Q. What methodologies ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst loading (e.g., 1–5 mol%), solvent systems, and reaction times. Use internal standards (e.g., anthracene) for GC/MS quantification. Publish full experimental details (e.g., stirring rate, inert atmosphere) in supplementary materials. Peer validation through independent synthesis trials is critical .

Data Presentation and Publication Guidelines

- Data Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices, with processed data (e.g., kinetic plots) in the main text. Use SI units and significant figures consistently .

- Graphical Abstracts : Highlight 2–3 key structures or reaction schemes. Avoid overcrowding with technical labels (e.g., compound codes like "4b") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.